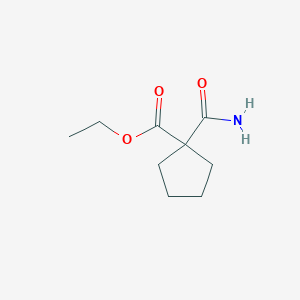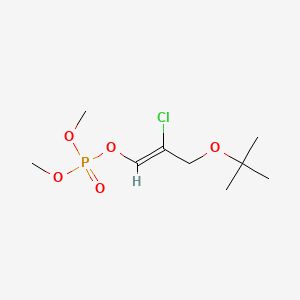![molecular formula C31H54N7O21P3S B13828892 4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoyl coenzyme A monohydrate is a biochemical compound with the molecular formula C31H54N7O17P3S and a molecular weight of 939.80 g/mol . It is a derivative of coenzyme A, where the decanoyl group is attached to the coenzyme A molecule. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids.
準備方法
Synthetic Routes and Reaction Conditions
Decanoyl coenzyme A monohydrate can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs under mild conditions, with the decanoic acid being converted to its acyl-CoA derivative .
Industrial Production Methods
In industrial settings, the production of decanoyl coenzyme A monohydrate involves the enzymatic synthesis using acyltransferases. These enzymes catalyze the transfer of the decanoyl group from decanoic acid to coenzyme A, resulting in the formation of decanoyl coenzyme A monohydrate .
化学反応の分析
Types of Reactions
Decanoyl coenzyme A monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form decanoyl-CoA derivatives.
Reduction: It can be reduced to form decanoic acid and coenzyme A.
Substitution: It can participate in substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyltransferases or other enzymes.
Major Products Formed
The major products formed from these reactions include decanoic acid, coenzyme A, and various acyl-CoA derivatives .
科学的研究の応用
Decanoyl coenzyme A monohydrate has a wide range of scientific research applications, including:
作用機序
Decanoyl coenzyme A monohydrate exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It is primarily involved in the transfer of the decanoyl group to other molecules, facilitating the synthesis and degradation of fatty acids. The molecular targets include acyltransferases and other enzymes that catalyze the transfer of acyl groups .
類似化合物との比較
Similar Compounds
Similar compounds to decanoyl coenzyme A monohydrate include:
- Octanoyl coenzyme A
- Lauroyl coenzyme A
- Palmitoyl coenzyme A
- Stearoyl coenzyme A
Uniqueness
What sets decanoyl coenzyme A monohydrate apart from these similar compounds is its specific role in the metabolism of medium-chain fatty acids. While other acyl-CoA derivatives are involved in the metabolism of short-chain or long-chain fatty acids, decanoyl coenzyme A monohydrate is specifically tailored for medium-chain fatty acids, making it unique in its function and applications .
特性
分子式 |
C31H54N7O21P3S |
|---|---|
分子量 |
985.8 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxyperoxy-hydroxyphosphoryl]oxyperoxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate |
InChI |
InChI=1S/C31H54N7O21P3S/c1-4-5-6-7-8-9-10-11-22(40)63-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-61(47,48)58-56-59-62(49,50)57-55-51-16-20-25(54-60(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 |
InChIキー |
RROHBDXSLYPGSL-HSJNEKGZSA-N |
異性体SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
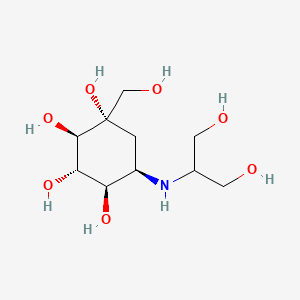
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

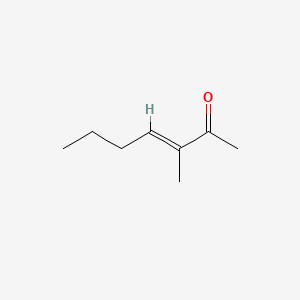
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
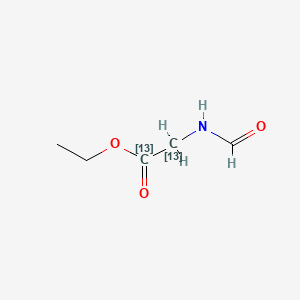
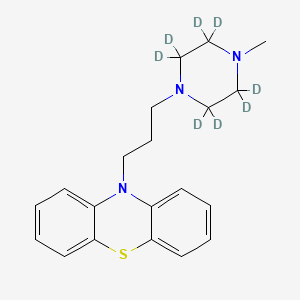
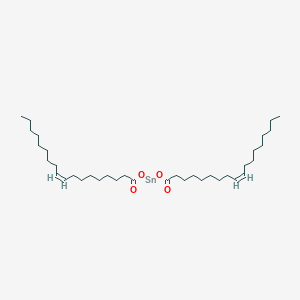
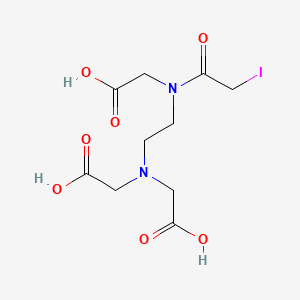
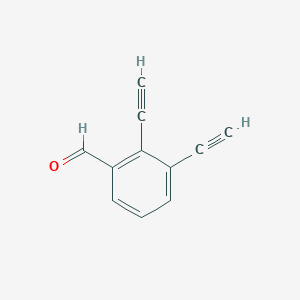
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
